molecular formula C10H17N3O6S B12388947 L-Glutathione reduced-d2

L-Glutathione reduced-d2

Cat. No.: B12388947
M. Wt: 309.34 g/mol
InChI Key: RWSXRVCMGQZWBV-VPWBGDQVSA-N
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Description

L-Glutathione reduced-d2, also known as γ-L-Glutamyl-L-cysteinyl-glycine-d2, is a deuterated form of L-Glutathione reduced. This compound is an endogenous antioxidant and oxygen free radical scavenger. It plays a crucial role in protecting cells from oxidative stress and maintaining cellular redox homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glutathione reduced-d2 is synthesized through a series of enzymatic reactions. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using microorganisms such as Saccharomyces cerevisiae. The production process can be optimized by controlling the medium composition, osmotic and pressure conditions, and using genetic engineering techniques to enhance yield .

Comparison with Similar Compounds

L-Glutathione reduced-d2 is unique due to its deuterated labeling, which makes it useful as a tracer in pharmacokinetic studies. Similar compounds include:

This compound stands out for its application in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various studies.

Properties

Molecular Formula

C10H17N3O6S

Molecular Weight

309.34 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-(carboxymethylamino)-1,1-dideuterio-3-oxo-1-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i4D2

InChI Key

RWSXRVCMGQZWBV-VPWBGDQVSA-N

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)S

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

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